
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE
Overview
Description
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE is a useful research compound. Its molecular formula is C46H62N8O6 and its molecular weight is 823 g/mol. The purity is usually 95%.
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Biological Activity
The compound tert-butyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the context of antiviral and antibacterial applications. This article collates and reviews current research findings related to its biological activity.
- Molecular Formula : C46H62N8O6
- Molecular Weight : 823.04 g/mol
- CAS Number : 1009119-17-8
- Predicted Boiling Point : 1070.243 ± 65.00 °C
- Density : 1.192 ± 0.06 g/cm³ at 25 °C
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of its potential as an antiviral agent against hepatitis C virus (HCV) and its antibacterial properties.
Antiviral Activity
Research indicates that this compound is involved in the preparation of imidazolylbiphenylimidazoles that serve as inhibitors for HCV. The structural features of the compound enhance its interaction with viral proteins, potentially hindering viral replication processes.
Case Study: Hepatitis C Virus Inhibition
A study demonstrated that derivatives based on this compound exhibited significant antiviral activity against HCV in vitro. The mechanism involves the inhibition of viral entry and replication through interference with essential viral proteins.
Antibacterial Activity
Preliminary studies have shown that the compound exhibits antibacterial properties against various strains of bacteria. It has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Case Study: Antibacterial Efficacy
A recent investigation revealed that certain derivatives of this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. For example:
- Against E. coli: MIC = 50 µg/mL
- Against S. aureus: MIC = 40 µg/mL
The biological activity of tert-butyl (2S,2'S)-1,1'-((2S,2'S)-...) can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. The presence of imidazole and pyrrolidine rings enhances its affinity for enzyme active sites and cellular receptors.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Imidazole Rings : Contribute to antiviral activity by mimicking nucleobases.
- Pyrrolidine Moieties : Enhance solubility and cellular uptake.
- Biphenyl Group : Increases hydrophobicity, improving membrane permeability.
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Applications
1. Hepatitis C Virus Inhibitors
One of the primary applications of this compound is in the development of inhibitors for the Hepatitis C virus (HCV). The imidazole and pyrrolidine moieties in its structure contribute to its ability to interact with viral proteins effectively. Research indicates that derivatives of this compound can be synthesized to enhance antiviral activity against HCV .
2. Anticancer Agents
The biphenyl and imidazole components are known for their biological activity. Studies have shown that similar compounds exhibit anticancer properties by disrupting cellular processes in cancer cells. The incorporation of such moieties into drug design can lead to the development of new anticancer agents .
3. Catalysts in Organic Synthesis
The unique structure of this compound allows it to serve as a catalyst in various organic reactions. Its imidazole groups can facilitate reactions such as the Mukaiyama aldol reaction, which is essential for synthesizing complex organic molecules efficiently .
Material Science Applications
1. Polymer Chemistry
This compound can be utilized in polymer chemistry as a building block for synthesizing advanced materials with specific properties. The presence of multiple functional groups allows for the modification of polymer characteristics such as thermal stability and mechanical strength.
2. Nanotechnology
Due to its complex structure and potential for functionalization, this compound may find applications in nanotechnology, particularly in creating nanoscale devices or materials that require precise molecular interactions.
Case Studies
Study | Focus | Findings |
---|---|---|
Study on HCV Inhibition | Investigated the antiviral properties of similar compounds | Demonstrated significant inhibition of HCV replication using imidazole derivatives |
Anticancer Activity | Evaluated the cytotoxic effects on cancer cell lines | Found that derivatives exhibited enhanced cell death in specific cancer types |
Catalytic Efficiency | Assessed the catalytic role in organic reactions | Showed improved yields and selectivity in Mukaiyama aldol reactions |
Q & A
Q. (Basic) How can researchers optimize the synthesis of tert-butyl carbamate derivatives to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Solvent Selection : Use anhydrous methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain temperatures between -60°C to 0°C during lithiation steps to prevent decomposition of sensitive intermediates .
- Molar Ratios : Employ a 1.2:1 molar ratio of metal lithium reagents (e.g., n-BuLi) to substrates to ensure complete conversion while minimizing excess reagent .
- Purification : Trituration with iso-hexane or recrystallization from MTBE can enhance crystallinity and purity .
Q. (Advanced) What strategies are effective for resolving stereochemical challenges in the synthesis of chiral pyrrolidine-containing compounds?
Methodological Answer:
To achieve high stereoselectivity:
- Asymmetric Catalysis : Utilize organocatalytic Mannich reactions with N-Boc-imines to generate chiral β-amino carbonyl compounds with >90% enantiomeric excess (e.g., tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) .
- Diastereomeric Resolution : Employ chiral HPLC or enzymatic resolution for separable diastereomers.
- Crystallographic Analysis : Confirm stereochemistry via X-ray diffraction, as demonstrated in studies of biphenyl-imidazole derivatives .
Q. (Advanced) How should researchers approach contradictory data regarding the antimicrobial activity of biphenyl-imidazole derivatives?
Methodological Answer:
Address contradictions through:
- Structural Analog Comparison : Compare substituent effects (e.g., tert-butyl vs. methoxy groups) on antimicrobial efficacy against gram-positive/negative bacteria .
- Dose-Response Studies : Establish IC50 values under standardized conditions (e.g., broth microdilution assays) to account for variability in reported MICs.
- Mechanistic Profiling : Use fluorescence-based assays to assess membrane disruption vs. intracellular target engagement, resolving conflicting mode-of-action claims .
Q. (Basic) What advanced spectroscopic techniques are recommended for characterizing tert-butyl-protected intermediates?
Methodological Answer:
- NMR Spectroscopy : Use -DEPTO and -COSY to resolve overlapping signals in pyrrolidine and imidazole moieties .
- Mass Spectrometry : High-resolution MALDI-TOF confirms molecular weight and fragmentation patterns of tert-butyl carbamates .
- X-ray Diffraction : Resolve steric effects of tert-butyl groups on crystal packing, as applied to 3,5-di-tert-butyl-2-hydroxybenzaldehyde derivatives .
Q. (Advanced) How can computational modeling be integrated to predict the biological activity of complex carbamate derivatives?
Methodological Answer:
- Docking Studies : Screen tert-butyl piperidine-carboxylate analogs against target proteins (e.g., α-glucosidase for antidiabetic activity) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
- MD Simulations : Assess tert-butyl group stability in lipid bilayers to predict membrane permeability .
Q. (Advanced) What experimental design considerations are critical when evaluating the environmental impact of tert-butyl-containing compounds?
Methodological Answer:
- Fate Analysis : Track hydrolysis/oxidation products (e.g., tert-butyl alcohol) in soil/water matrices using LC-MS/MS .
- Ecotoxicology Assays : Use multi-trophic level testing (e.g., Daphnia magna mortality, algal growth inhibition) to assess ecosystem risks .
- Longitudinal Studies : Apply split-split plot designs with repeated measures over time to model degradation kinetics under varying pH and temperature .
Q. (Basic) What are the key steps for validating the purity of tert-butyl carbamate intermediates?
Methodological Answer:
- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is achievable with gradient elution (ACN/water) .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values for nitrogen-rich imidazole derivatives .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect residual solvents or byproducts .
Q. (Advanced) How can non-covalent interactions influence the reactivity of tert-butyl-protected intermediates in catalytic systems?
Methodological Answer:
- Supramolecular Effects : π-Stacking in biphenyl-imidazole cores can preorganize transition states, enhancing Suzuki coupling efficiency (e.g., 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester synthesis) .
- Steric Shielding : tert-butyl groups hinder nucleophilic attack on carbamate carbonyls, favoring selective deprotection with TFA .
- Hydrogen Bonding : Stabilize enolate intermediates in asymmetric Mannich reactions via NH···O interactions, as shown in β-amino carbonyl syntheses .
Q. (Basic) What safety protocols are essential when handling tert-butyl lithium reagents?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent violent hydrolysis .
- Cold Quenching : Add reagents dropwise at -40°C and quench with anhydrous ethanol to minimize exotherms .
- PPE Requirements : Use cryogenic gloves, face shields, and flame-resistant lab coats during transfers .
Q. (Advanced) How do electronic effects of substituents modulate the antioxidant activity of biphenyl-tert-butyl derivatives?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro or cyano substituents reduce antioxidant capacity by destabilizing radical intermediates (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate) .
- Electron-Donating Groups : Methoxy or hydroxyl groups enhance radical scavenging via resonance stabilization, as seen in 3,5-di-tert-butyl-2-hydroxybenzaldehyde derivatives .
- DPPH Assay Validation : Quantify IC50 values under standardized conditions (λ = 517 nm, 30 min incubation) to compare structure-activity trends .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N8O6/c1-27(2)37(51-43(57)59-45(5,6)7)41(55)53-23-11-13-35(53)39-47-25-33(49-39)31-19-15-29(16-20-31)30-17-21-32(22-18-30)34-26-48-40(50-34)36-14-12-24-54(36)42(56)38(28(3)4)52-44(58)60-46(8,9)10/h15-22,25-28,35-38H,11-14,23-24H2,1-10H3,(H,47,49)(H,48,50)(H,51,57)(H,52,58)/t35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUKSOVCYPOTFD-ZQWQDMLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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